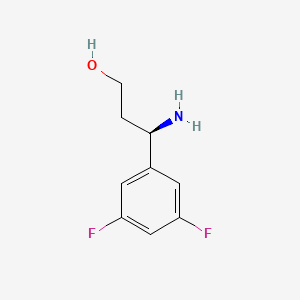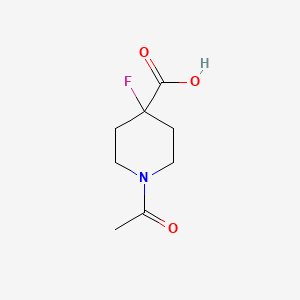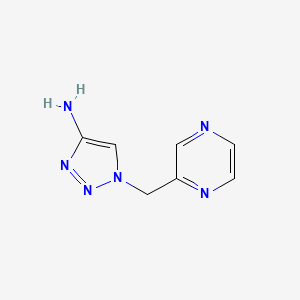
2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid is an organic compound that features a fluorinated pyridine ring attached to a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid typically involves the introduction of a fluorine atom into the pyridine ring followed by the attachment of the butanoic acid side chain. One common method involves the nucleophilic substitution of a halogenated pyridine precursor with a fluorinating agent such as tetrabutylammonium fluoride. The resulting fluoropyridine can then be coupled with a butanoic acid derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s fluorinated pyridine ring can interact with biological targets, making it useful in the design of pharmaceuticals and agrochemicals.
Industry: The compound’s unique properties make it valuable in the production of materials with specific characteristics, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid involves its interaction with molecular targets through its fluorinated pyridine ring. The electron-withdrawing effect of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to specific interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloropyridin-4-yl)-3-methylbutanoic acid
- 2-(3-Bromopyridin-4-yl)-3-methylbutanoic acid
- 2-(3-Iodopyridin-4-yl)-3-methylbutanoic acid
Uniqueness
2-(3-Fluoropyridin-4-yl)-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogues. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability, reactivity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
2-(3-fluoropyridin-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6(2)9(10(13)14)7-3-4-12-5-8(7)11/h3-6,9H,1-2H3,(H,13,14) |
Clé InChI |
YKIIBOPCJFXDDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=C(C=NC=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)


![(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)


![(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13061189.png)

